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Compound of Interest

Compound Name: SBI-797812

Cat. No.: B610729 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular

metabolism and signaling. Pharmacological elevation of intracellular NAD+ is a promising

therapeutic strategy for various diseases. SBI-797812 is a potent small molecule activator of

nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the principal

NAD+ salvage pathway in mammals.[1][2] This document provides detailed protocols for

treating biological systems with SBI-797812 and subsequently measuring the changes in

NAD+ and its precursor, nicotinamide mononucleotide (NMN), using established biochemical

methods.

Mechanism of Action of SBI-797812
SBI-797812 enhances the production of NAD+ through the salvage pathway. It directly

activates NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-

phosphoribosyl-1-pyrophosphate (PRPP) into NMN.[2] NMN is then converted to NAD+ by

NMN adenylyltransferases (NMNATs). The mechanism of SBI-797812 involves several key

enhancements to NAMPT's function: it increases the enzyme's affinity for ATP, shifts the

reaction equilibrium toward NMN formation, and uniquely blunts the natural feedback inhibition

of NAMPT caused by NAD+.[2][3] These combined effects turn NAMPT into a more efficient

"super catalyst" for NMN production, leading to a significant boost in intracellular NAD+ levels.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b610729?utm_src=pdf-interest
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.nmn.com/news/small-molecule-activates-nampt-boosts-nad-levels
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642140/
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642140/
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642140/
https://www.researchgate.net/publication/334572393_Boosting_NAD_with_a_small_molecule_that_activates_NAMPT
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NAD+ Salvage Pathway

Regulation

Nicotinamide (NAM)
NAMPT

PRPP

NMN
  + ATP

NMNATs

NAD+

Inhibits

SBI-797812

Activates

Feedback
Inhibition

Blunts

Click to download full resolution via product page

Caption: SBI-797812 activates NAMPT in the NAD+ salvage pathway.

Quantitative Data on SBI-797812 Efficacy
Treatment with SBI-797812 has been shown to significantly increase NMN and NAD+ levels in

both cell culture (in vitro) and animal models (in vivo).

Table 1: In Vitro Effects of SBI-797812 on NMN and NAD+
Levels

Cell Line Treatment
NMN Increase
(Fold)

NAD+ Increase
(Fold)

Reference

A549 Human

Lung Carcinoma

4h with 10 µM

SBI-797812
17.4 2.2

Human Primary

Myotubes

4h with 10 µM

SBI-797812
2.5 1.25
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Table 2: In Vivo Effects of SBI-797812 on NAD+ Levels in
Mice

Tissue Treatment
NAD+ Increase
(Fold)

Reference

Liver
Single 20 mg/kg i.p.

dose (2h post-dose)
1.3

Heart
Single 20 mg/kg i.p.

dose (2h post-dose)

Trend towards

increase

Skeletal Muscle
Single 20 mg/kg i.p.

dose (2h post-dose)

No significant

increase

Experimental Protocols
Measuring NAD+ requires precise and rapid sample processing due to the molecule's

metabolic lability. The following sections detail protocols for treating samples with SBI-797812
and quantifying NAD+ levels.
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Caption: General workflow for measuring NAD+ changes post-treatment.
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Protocol 1: NAD+ Quantification using an Enzymatic
Cycling Assay
This method is suitable for high-throughput analysis and relies on a commercially available kit

(e.g., Sigma-Aldrich Cat# MAK037) that uses an enzymatic cycling reaction to colorimetrically

or fluorometrically measure NAD+.

A. Principle NAD+ is extracted from samples using an acidic buffer, which degrades NADH

while preserving NAD+. The extracted NAD+ is then quantified in a cycling reaction where it is

reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product.

The amount of product is proportional to the NAD+ concentration.

B. Materials and Reagents

Cells or tissue of interest

SBI-797812 (MedchemExpress, Selleck Chemicals)

Phosphate Buffered Saline (PBS), ice-cold

NAD/NADH Quantitation Kit (e.g., Sigma-Aldrich MAK037) containing:

NAD+ Extraction Buffer

NADH/NAD Cycling Buffer

Cycling Enzyme Mix

NAD+ Standard

96-well microplate

Microplate reader capable of measuring absorbance at 450 nm

C. Procedure

Cell Treatment:
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Plate cells (e.g., A549 cells) to desired confluency.

Treat cells with various concentrations of SBI-797812 (e.g., 0.4, 2, 10 µM) or vehicle

control (DMSO) for a specified time (e.g., 4 hours).

Sample Collection and Extraction:

Aspirate culture medium and wash cells twice with ice-cold PBS.

For adherent cells, scrape 1-5 million cells into 200 µL of NAD+ Extraction Buffer. For

suspension cells, pellet and resuspend in the same buffer. For tissue, homogenize ~20 mg

of tissue in 400 µL of buffer.

Perform two freeze/thaw cycles (20 min on dry ice, then 10 min at room temperature).

Vortex for 10 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

Collect the supernatant, which contains the extracted NAD+.

Measurement:

Prepare NAD+ standards according to the kit manufacturer's instructions.

Add 50 µL of extracted sample or standard to wells of a 96-well plate.

Prepare a Master Reaction Mix by mixing the Cycling Buffer and Cycling Enzyme Mix.

Add 100 µL of the Master Reaction Mix to each well.

Incubate the plate at room temperature for 1-4 hours, protected from light.

Measure the absorbance at 450 nm.

Data Analysis:

Subtract the blank reading from all standards and samples.

Plot the NAD+ standard curve.
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Calculate the NAD+ concentration in the samples from the standard curve.

Normalize the NAD+ concentration to the protein content of the initial lysate (measured by

BCA or Bradford assay).

Protocol 2: NAD+ Quantification using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for

accurately quantifying NAD+ and related metabolites due to its high sensitivity and specificity.

A. Principle Cell or tissue extracts are prepared, and NAD+ is separated from other metabolites

using reverse-phase high-performance liquid chromatography (HPLC). The eluent is then

introduced into a mass spectrometer, where NAD+ is ionized and fragmented. Specific parent-

to-daughter ion transitions are monitored for precise quantification.

B. Materials and Reagents

Treated cells or tissues

SBI-797812

Ice-cold PBS

Extraction Solution: 0.5 M Trichloroacetic Acid (TCA)

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

C18 reverse-phase column

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

NAD+ analytical standard

C. Procedure

Cell Treatment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells or animals as described in Protocol 1, Section C.1.

Sample Collection and Extraction:

Rapidly wash cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or

placing the plate on dry ice.

Add 1 mL of ice-cold 0.5 M TCA to the culture dish. Scrape the cells and collect the acid

extract.

For tissues, quickly excise and freeze-clamp the tissue in liquid nitrogen. Pulverize the

frozen tissue and add ice-cold 0.5 M TCA.

Vortex the extract vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

Dilute extracts in water as needed (e.g., 1:1,000 for NAD+).

Inject the sample onto the C18 column.

Elute NAD+ using a gradient of Mobile Phase A and B. A typical elution for NAD+ occurs at

around 1.6 minutes.

Perform detection using the mass spectrometer in positive ion mode, monitoring the

specific mass transition for NAD+.

Data Analysis:

Generate a standard curve using the NAD+ analytical standard.

Quantify the amount of NAD+ in samples by comparing peak areas to the standard curve.

Normalize the results to the initial sample amount (e.g., cell number or tissue weight).

Conclusion
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The protocols outlined provide robust methods for researchers to quantify the increase in

intracellular NAD+ levels following treatment with the NAMPT activator SBI-797812. The choice

between an enzymatic assay and LC-MS/MS will depend on the required throughput,

sensitivity, and specificity. These application notes serve as a foundational guide for

investigating the pharmacological effects of SBI-797812 and other NAD+ boosting molecules in

drug development and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.benchchem.com/product/b610729?utm_src=pdf-body
https://www.benchchem.com/product/b610729?utm_src=pdf-custom-synthesis
https://www.nmn.com/news/small-molecule-activates-nampt-boosts-nad-levels
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642140/
https://www.researchgate.net/publication/334572393_Boosting_NAD_with_a_small_molecule_that_activates_NAMPT
https://www.benchchem.com/product/b610729#measuring-changes-in-nad-levels-after-sbi-797812-treatment
https://www.benchchem.com/product/b610729#measuring-changes-in-nad-levels-after-sbi-797812-treatment
https://www.benchchem.com/product/b610729#measuring-changes-in-nad-levels-after-sbi-797812-treatment
https://www.benchchem.com/product/b610729#measuring-changes-in-nad-levels-after-sbi-797812-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

